9-(Hexadecylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone 9-(Hexadecylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
Brand Name: Vulcanchem
CAS No.: 302589-32-8
VCID: VC0414502
InChI: InChI=1S/C31H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-30-25-20-17-18-21-26(25)33-27-23-31(2,3)24-28(34)29(27)30/h17-18,20-21H,4-16,19,22-24H2,1-3H3,(H,32,33)
SMILES: CCCCCCCCCCCCCCCCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C
Molecular Formula: C31H48N2O
Molecular Weight: 464.7g/mol

9-(Hexadecylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

CAS No.: 302589-32-8

Main Products

VCID: VC0414502

Molecular Formula: C31H48N2O

Molecular Weight: 464.7g/mol

9-(Hexadecylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone - 302589-32-8

CAS No. 302589-32-8
Product Name 9-(Hexadecylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
Molecular Formula C31H48N2O
Molecular Weight 464.7g/mol
IUPAC Name 9-(hexadecylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one
Standard InChI InChI=1S/C31H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-30-25-20-17-18-21-26(25)33-27-23-31(2,3)24-28(34)29(27)30/h17-18,20-21H,4-16,19,22-24H2,1-3H3,(H,32,33)
Standard InChIKey ZEOCANWTNWTFAY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C
Canonical SMILES CCCCCCCCCCCCCCCCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C
PubChem Compound 3102822
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator